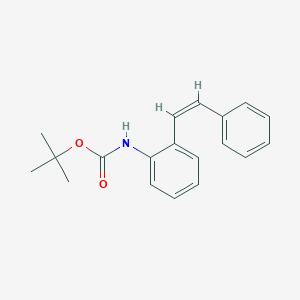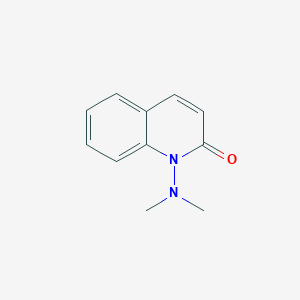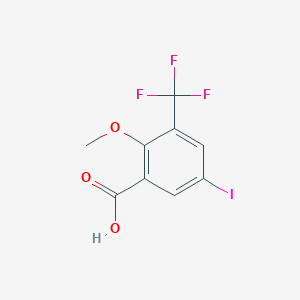
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is a brominated organic compound characterized by its long carbon chain and multiple double bonds. This compound is of interest due to its unique structure, which includes a bromine atom attached to a nonadecane backbone with four conjugated double bonds in specific configurations (Z and E).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a nonadecane derivative with pre-existing double bonds. The reaction conditions often include:
Solvent: Non-polar solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures.
Catalysts: Sometimes, catalysts like iron(III) bromide can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., chlorine, bromine) in non-polar solvents, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with catalysts like palladium or platinum.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Wissenschaftliche Forschungsanwendungen
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and double bonds. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid: A similar compound with additional double bonds and a carboxylic acid group.
(4Z,7E,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ester derivative with a similar structure but different functional groups.
Uniqueness
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is unique due to its specific bromination and the arrangement of double bonds. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C19H31Br |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15- |
InChI-Schlüssel |
CKJOMAVHOLGUBD-LIJGZOPESA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCBr |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
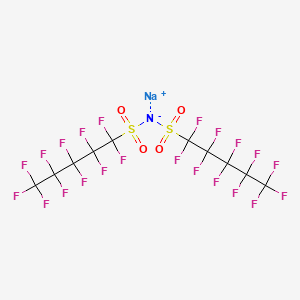


![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)


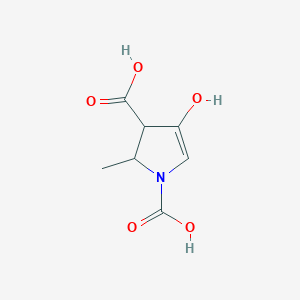
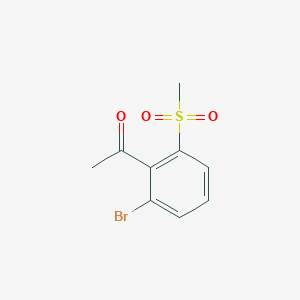
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
